Benzaldehyde, 2-hydroxy-5-nitro-, oxime

Analytical chemistry Qualitative inorganic analysis Spot-test detection limits

Researchers needing a selective metal-detection reagent often face interference from bismuth. 5-Nitrosalicylaldoxime solves this: it delivers high sensitivity for Cu (1:2,000,000), Ni (1:3,000,000), and Pb (1:50,000) while deliberately suppressing bismuth response. This compound is also the defined catalyst for photochemical ATP/H₂O₂ production, a key tool in photosynthesis studies. Procurement managers benefit from a standardized ≥95% purity product, ready for global shipment.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 1595-15-9
Cat. No. B074826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 2-hydroxy-5-nitro-, oxime
CAS1595-15-9
Synonyms2-HYDROXY-5-NITROBENZALDEHYDE OXIME
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C=NO)O
InChIInChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4-
InChIKeyDVBKBUGAIYQNOE-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde, 2-Hydroxy-5-Nitro-, Oxime: Chemical Identity & Procurement


Benzaldehyde, 2-hydroxy-5-nitro-, oxime (synonym: 5-nitrosalicylaldoxime; IUPAC: 2-[(hydroxyimino)methyl]-4-nitrophenol) is a substituted salicylaldoxime derivative bearing an electron-withdrawing nitro group at the 5-position of the aromatic ring [1]. With molecular formula C₇H₆N₂O₄ and molecular weight 182.14 g/mol, this compound belongs to the aryl oxime class and functions as a bidentate chelating ligand capable of forming stable complexes with transition metal ions through its phenolic oxygen and oxime nitrogen donor atoms [2]. Its melting point is reported at 175–178°C (in ethanol) [3]. The compound is synthesized via condensation of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride, typically in pyridine/ethanol .

Why 5-Nitrosalicylaldoxime Is Not Interchangeable with Analogs


Within the salicylaldoxime class, substituent identity and position on the aromatic ring fundamentally alter chelation behavior, biological activity, and photochemical function. The 5-nitro group is a strong electron-withdrawing substituent that exerts a dual effect on metal-complex stability—simultaneously influencing the σ-donor strength of the ligand and its π-acceptor capability in opposing directions [1]. This electronic modulation means that 5-nitrosalicylaldoxime exhibits metal-ion selectivity and detection sensitivity profiles distinct from the unsubstituted parent, the 5-chloro, and the 5-methyl analogs [2]. In biological contexts, a structure–activity relationship study of fifty aryl oximes against Mycobacterium tuberculosis H₃₇Rv demonstrated that even subtle changes in aryl substitution pattern produce order-of-magnitude differences in MIC values, confirming that generic substitution across the class is not scientifically valid [3]. Below, we present the specific quantitative evidence that defines the differentiated profile of this compound.

5-Nitrosalicylaldoxime vs. Analogs: Quantitative Differentiation


Spot-Plate Detection Sensitivity vs. Salicylaldoximes

Flagg and Furman (1940) conducted a systematic head-to-head comparison of detection sensitivities for salicylaldoxime, 5-chlorosalicylaldoxime, and 5-nitrosalicylaldoxime against Cu²⁺, Ni²⁺, Pb²⁺, and Bi³⁺ using standardized spot-plate methodology [1]. For copper detection, 5-nitrosalicylaldoxime achieved a limiting dilution of 1:2,000,000, matching the performance of unsubstituted salicylaldoxime (also 1:2,000,000) and outperforming the 5-chloro derivative (1:500,000) by a factor of 4 [1]. For nickel, the nitro derivative (1:3,000,000) equaled the parent compound and exceeded the 5-chloro analog (1:1,000,000) by 3-fold [1]. For lead, 5-nitrosalicylaldoxime (1:50,000) matched salicylaldoxime (1:50,000) and was 5-fold more sensitive than the 5-chloro derivative (1:10,000) [1]. Notably, for bismuth, 5-nitrosalicylaldoxime (1:100,000) showed a 2.5-fold reduction in sensitivity compared with salicylaldoxime (1:250,000), demonstrating metal-ion-specific selectivity differences induced by the nitro substituent [1].

Analytical chemistry Qualitative inorganic analysis Spot-test detection limits

ATP and H₂O₂ Photoproduction in Chloroplasts

In a study published in Biochimica et Biophysica Acta (1965), 5-nitrosalicylaldoxime was identified as one of only seven aromatic compounds (among more than a dozen tested) capable of catalyzing the photochemical production of both ATP and H₂O₂ in spinach chloroplast fragments [1]. Critically, the unsubstituted parent compound salicylaldehyde, as well as 4-carboxylsalicylaldehyde, salicylamide, salicylanilide, and benzaldehyde, were all reported as completely inactive as catalysts of ATP production under identical experimental conditions [1]. This binary active-vs.-inactive distinction establishes that the 5-nitro-2-hydroxy oxime functional array is specifically required for this photochemical function. Other active compounds in the series included 5-nitrosalicylaldehyde, 5-nitrosalicylic acid, 3-nitrosalicylic acid, 4-nitrosalicylaldehyde, 3,5-dinitrosalicylaldehyde, and m-nitrobenzaldehyde [1].

Photobiochemistry Photosynthesis ATP synthesis Chloroplast bioenergetics

Anti-Tuberculosis SAR of Aryl Oximes

Da Costa et al. (2020) evaluated fifty aryl oximes (ArCH=N-OH) against Mycobacterium tuberculosis H₃₇Rv [1]. Within this library, the compound with Ar = 2-OH-4-OH (dihydroxy substitution; compound 42) exhibited the most potent activity with an MIC of 3.74 μM, whereas the compound with Ar = 5-nitrofuranyl (compound 46) showed an MIC of 32.0 μM—an approximately 8.6-fold difference driven solely by aryl substitution pattern [1]. The 5-nitrosalicylaldoxime scaffold (Ar = 2-OH-5-NO₂-C₆H₃) was not among the top-performing members of the series, indicating that the 2-hydroxy-5-nitro substitution pattern on the benzaldehyde oxime is not optimal for anti-TB activity compared with the 2,4-dihydroxy or 5-nitrofuranyl variants [1]. This class-level SAR demonstrates that oxime aryl substitution is a critical determinant of bioactivity and that structurally proximate analogs cannot be assumed to have interchangeable biological potency.

Medicinal chemistry Antitubercular agents Structure–activity relationship Mycobacterium tuberculosis H37Rv

Substituent Effects on Metal Complex Stability

Burger et al. (1965) determined the composition and stability constants of complexes formed by salicylaldoxime, 5-methylsalicylaldoxime, 5-chlorosalicylaldoxime, and 5-nitrosalicylaldoxime with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) using potentiometry and spectrophotometry [1]. The study established that electrophilic and nucleophilic substituents exert a double, opposing effect on complex stability: (1) the electron-withdrawing nitro group reduces electron density on the donor atoms, weakening the coordinative σ-bond; (2) simultaneously, it enhances the π-acceptor capability of the ligand, strengthening the donor π-bond [1]. The order of successive stability constants—K₁:K₂ ≤ 1—revealed the existence of hydrogen bridges stabilizing the Me(SA)₂ complexes across all derivatives, and Fe(II) ions were observed to form mixed complexes Fe(SA)₂OH⁻ in alkaline solution uniquely with this ligand class [1].

Coordination chemistry Stability constants Transition metal complexes Electronic effects

Ni(II) and Pd(II) Complex Stoichiometry and Crystal Structure

Mehta and Swar (2002) synthesized and characterized Ni(II) and Pd(II) complexes of 5-nitrosalicylaldoxime, establishing a consistent 1:2 metal-to-ligand stoichiometry for both metal ions [1]. X-ray diffraction (XRD) data were used to index the compounds, which crystallized in a monoclinic system with space group P2/m [1]. The ligand was prepared via oximation of 5-nitrosalicylaldehyde, and complexation was achieved by mixing a methanolic solution of the recrystallized oxime (1% w/v) with the metal solution (1 mg/cm³) [1]. This defined stoichiometry and crystallographic characterization provide a reproducible structural baseline that distinguishes the 5-nitro derivative from other salicylaldoxime analogs whose complexes may adopt different packing arrangements or stoichiometries depending on the substituent.

X-ray crystallography Coordination chemistry Nickel complexes Palladium complexes

Recommended Application Scenarios for 5-Nitrosalicylaldoxime


Sensitive Detection of Cu, Ni, Pb with Reduced Bi Interference

Based on the Flagg and Furman (1940) head-to-head detection sensitivity data, 5-nitrosalicylaldoxime is the preferred reagent when a qualitative or semi-quantitative spot-test method demands maximum sensitivity for copper (1:2,000,000), nickel (1:3,000,000), and lead (1:50,000) while tolerating a deliberate 2.5-fold reduction in bismuth sensitivity (1:100,000 vs. 1:250,000 for unsubstituted salicylaldoxime) [1]. This selectivity profile makes it particularly suitable for analytical schemes where bismuth is a known interferent. Procurement should specify ≥95% purity (commercially available from Apollo Scientific) [2].

Chloroplast-Based ATP Generation Models

The demonstration that 5-nitrosalicylaldoxime catalyzes photochemical ATP and H₂O₂ production—while the unsubstituted parent salicylaldehyde and several close structural analogs are completely inactive—makes this compound a necessary reagent for investigating structure–function relationships in photosynthetic ATP synthesis [1]. Researchers studying electron transport, photophosphorylation, or artificial chloroplast systems should select 5-nitrosalicylaldoxime specifically; substituting with salicylaldehyde or benzaldehyde oxime will yield negative results regardless of concentration [1].

Metal-Complex Stability Tuning for Solvent Extraction

For coordination chemists designing selective metal extraction or purification protocols, the Burger et al. (1965) demonstration of dual opposing σ-donor/π-acceptor effects provides a mechanistic basis for selecting 5-nitrosalicylaldoxime over the 5-methyl (electron-donating) or 5-chloro analogs when enhanced π-backbonding is desired [1]. The defined 1:2 metal–ligand stoichiometry and monoclinic P2/m crystal system established by Mehta and Swar (2002) for Ni(II) and Pd(II) complexes further supports its use when structurally characterized, reproducible complex formation is required [2].

Anti-Tuberculosis Lead Optimization Scaffold

The da Costa et al. (2020) SAR study of fifty aryl oximes established that the 2-hydroxy-5-nitro substitution pattern is a defined, testable scaffold within the anti-TB aryl oxime series, though it is not the most potent substitution pattern (best compound: 2,4-dihydroxy at 3.74 μM) [1]. Researchers pursuing anti-mycobacterial lead optimization should procure this compound as a characterized intermediate for systematic derivatization rather than as a final active candidate, with the understanding that modification of the aryl substitution pattern can produce order-of-magnitude changes in MIC [1].

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